Methyl 1-amino-4-oxocyclohexanecarboxylate
Overview
Description
Methyl 1-amino-4-oxocyclohexanecarboxylate is a useful research compound. Its molecular formula is C8H13NO3 and its molecular weight is 171.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anticonvulsant Activity
Methyl 1-amino-4-oxocyclohexanecarboxylate has been studied for its potential anticonvulsant properties. Research has focused on the synthesis and evaluation of its enaminone derivatives, with some compounds showing promise as safer anticonvulsant alternatives (Scott et al., 1993).
Crystal Structures and Hydrogen Bonding
The crystal structures and hydrogen bonding patterns of certain enaminone anticonvulsants, including this compound derivatives, have been determined. This research helps in understanding the molecular characteristics of these compounds, which is crucial for their medicinal applications (Kubicki et al., 2000).
Catalytic Reduction in Organic Synthesis
In the field of organic synthesis, this compound has been utilized in studies involving nickel(I) salen-catalyzed reduction, demonstrating its role in facilitating ring expansions and the formation of various organic products (Mubarak et al., 2007).
Role in Homogeneous Catalytic Aminocarbonylation
This compound has been used in homogeneous catalytic aminocarbonylation reactions. This process is important for creating carboxamides and other organic compounds in medicinal chemistry (Müller et al., 2005).
Enzyme Inhibitor in Biochemical Studies
This compound has also been investigated as an enzyme inhibitor in biochemical studies, providing insights into enzyme mechanisms and potential therapeutic applications (Zhao & Liu, 2002).
Conformationally Restricted Amino Acid Analogues
Research has been conducted on the synthesis of conformationally restricted amino acid analogues using derivatives of this compound. These studies are significant for peptide and protein engineering (Horwell et al., 1994).
Properties
IUPAC Name |
methyl 1-amino-4-oxocyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h2-5,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBUTYYRVIWPGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726333 | |
Record name | Methyl 1-amino-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887245-67-2 | |
Record name | Methyl 1-amino-4-oxocyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40726333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.